

Interpreting the Infrared Spectrum of 2-Bromothiazole-5-carbonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromothiazole-5-carbonitrile

Cat. No.: B1289413

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected infrared (IR) spectrum of **2-bromothiazole-5-carbonitrile**. Due to the current lack of publicly available experimental spectral data for this specific compound, this guide focuses on a detailed interpretation based on the characteristic vibrational frequencies of its constituent functional groups. To facilitate analysis, a comparison with the known IR spectral data of related compounds, namely thiazole and 2-bromothiazole, is presented. This guide also includes a standard experimental protocol for acquiring an IR spectrum of a solid sample.

Predicted Infrared Absorption of 2-Bromothiazole-5-carbonitrile

The structure of **2-bromothiazole-5-carbonitrile** incorporates a thiazole ring, a bromo substituent, and a nitrile functional group. The expected IR absorption bands are predicted based on the vibrational modes of these components.

Predicted Wavenumber (cm ⁻¹)	Expected Intensity	Vibrational Assignment
~ 2230 - 2210	Strong, Sharp	C≡N (Nitrile) stretch
~ 3100 - 3000	Medium to Weak	Aromatic C-H stretch (thiazole ring)
~ 1600 - 1450	Medium to Weak	C=C and C=N ring stretching (thiazole)
~ 1350 - 1200	Medium	In-plane C-H bending (thiazole ring)
~ 1100 - 1000	Medium	Ring breathing modes (thiazole)
~ 900 - 800	Medium to Strong	Out-of-plane C-H bending (thiazole ring)
~ 700 - 600	Medium to Strong	C-Br stretch

Comparative Analysis with Related Thiazole Derivatives

A comparative analysis of the IR spectra of thiazole and 2-bromothiazole can provide valuable insights into the expected spectrum of **2-bromothiazole-5-carbonitrile**. The introduction of the bromo and cyano groups is expected to influence the positions and intensities of the characteristic thiazole ring vibrations.

Vibrational Mode	Thiazole (Experimental, cm ⁻¹)	2-Bromothiazole (Experimental, cm ⁻¹)	2-Bromothiazole-5- carbonitrile (Predicted, cm ⁻¹)
Aromatic C-H Stretch	~3120, 3080	~3100, 3070	~ 3100 - 3000
C≡N Stretch	-	-	~ 2230 - 2210
C=C, C=N Ring Stretch	~1580, 1480, 1380	~1570, 1460, 1370	~ 1600 - 1450
Ring Breathing/Deformation	~1320, 880, 750	~1310, 870, 740	~ 1100 - 1000, ~900 - 800
C-Br Stretch	-	~650	~ 700 - 600

Note: Experimental data for thiazole and 2-bromothiazole are sourced from publicly available spectral databases. The predicted values for **2-bromothiazole-5-carbonitrile** are based on established group frequency correlations.

The most prominent and diagnostically significant peak in the spectrum of **2-bromothiazole-5-carbonitrile** is expected to be the strong, sharp absorption band of the nitrile group (C≡N) in the 2230-2210 cm⁻¹ region. The presence of the bromine atom is anticipated to give rise to a characteristic absorption in the lower frequency "fingerprint" region, typically between 700 and 600 cm⁻¹. The substitution pattern on the thiazole ring will likely lead to shifts in the ring stretching and bending vibrations compared to the parent thiazole molecule.

Experimental Protocol: KBr Pellet Method for Solid Samples

Objective: To obtain a high-quality infrared spectrum of a solid sample.

Materials:

- **2-Bromothiazole-5-carbonitrile** (or other solid sample)
- Spectroscopic grade Potassium Bromide (KBr), desiccated

- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FTIR spectrometer

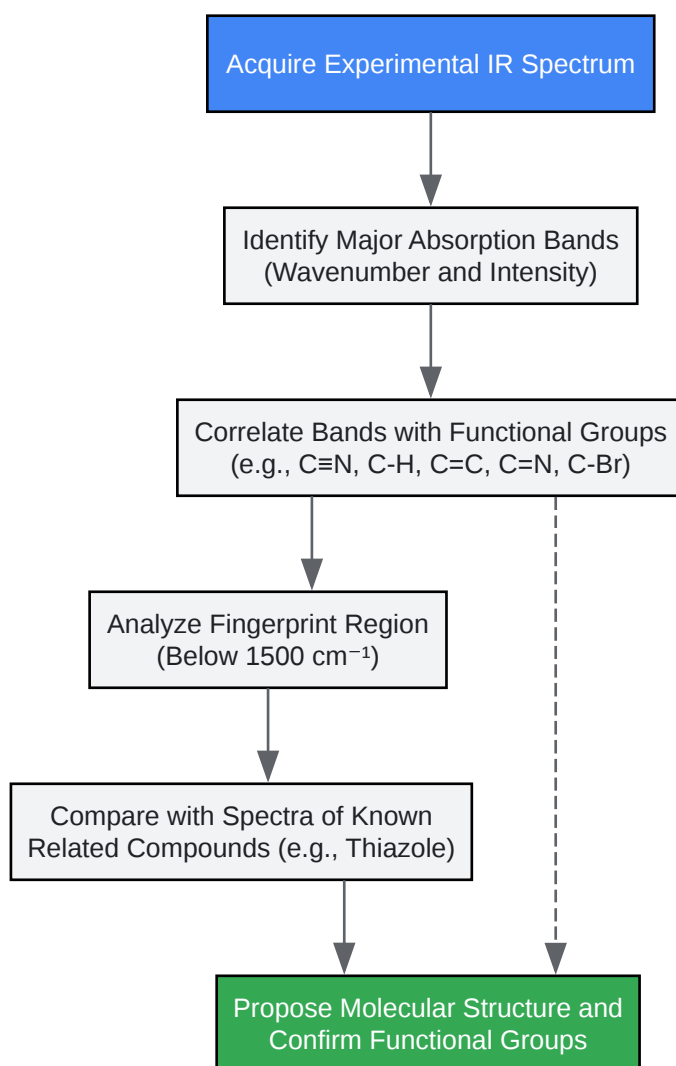
Procedure:

- Sample Preparation:
 - Thoroughly dry the KBr powder in an oven at $\sim 110^{\circ}\text{C}$ for at least 2 hours to remove any adsorbed water.
 - Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
 - Transfer the sample and KBr to a clean, dry agate mortar.
- Grinding and Mixing:
 - Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
- Pellet Formation:
 - Assemble the pellet-forming die according to the manufacturer's instructions.
 - Carefully transfer the ground powder into the die, ensuring an even distribution.
 - Place the die into the hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die.

- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum with an empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Data Analysis:
 - Process the acquired spectrum to identify the positions and intensities of the absorption bands.
 - Correlate the observed peaks with known functional group frequencies to interpret the molecular structure.

Visualization of the Spectral Interpretation Workflow

The following diagram illustrates the logical process for interpreting the IR spectrum of an unknown compound like **2-bromothiazole-5-carbonitrile**.



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Caption: Logical workflow for the interpretation of an infrared spectrum.

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